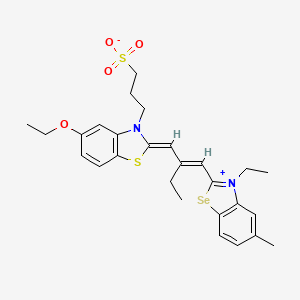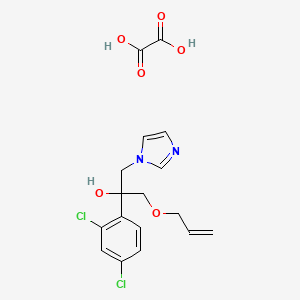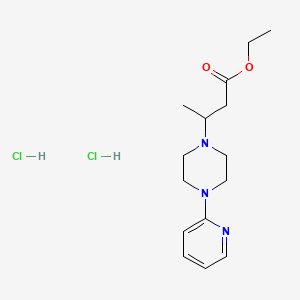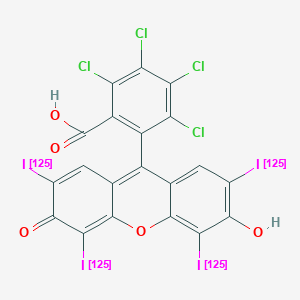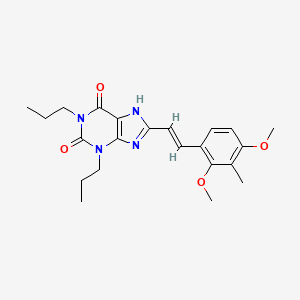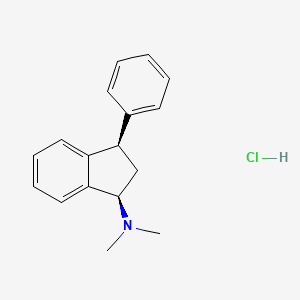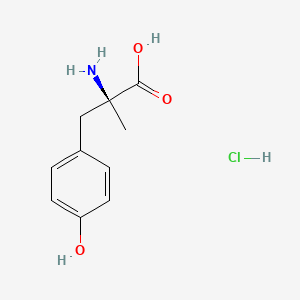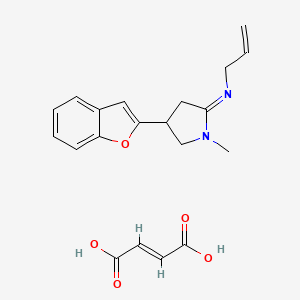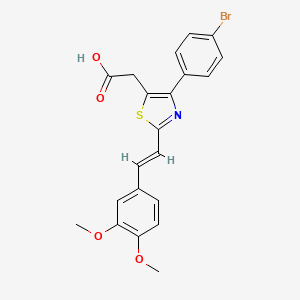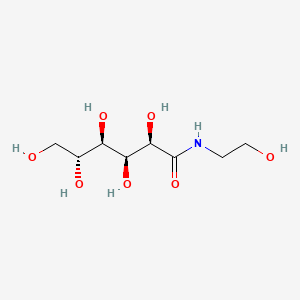
D-Gluconamide, N-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Gluconamide, N-(2-hydroxyethyl)- is a compound derived from gluconic acid and ethanolamine. It belongs to the class of aldonamides, which are carbohydrate-based molecules. These compounds are known for their synthetic versatility and environmentally friendly nature. D-Gluconamide, N-(2-hydroxyethyl)- has useful physical properties, such as surfactancy, making it suitable for various applications in personal care, dental, detergent, and cosmetic areas .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconamide, N-(2-hydroxyethyl)- typically involves the reaction of gluconic acid or its lactone with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structures of the synthesized compounds are confirmed using elemental analysis and 1H-NMR spectroscopy .
Industrial Production Methods: Industrial production methods for D-Gluconamide, N-(2-hydroxyethyl)- involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of appropriate catalysts and reaction conditions is crucial for the successful industrial production of this compound .
化学反応の分析
Types of Reactions: D-Gluconamide, N-(2-hydroxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of D-Gluconamide, N-(2-hydroxyethyl)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of D-Gluconamide, N-(2-hydroxyethyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gluconic acid derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
D-Gluconamide, N-(2-hydroxyethyl)- has a wide range of scientific research applications In chemistry, it is used as a surfactant and emulsifying agent In biology, it is employed in studies involving carbohydrate-based molecules and their interactions with other biomoleculesIn industry, it is used in the production of personal care products, detergents, and cosmetics .
作用機序
The mechanism of action of D-Gluconamide, N-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through hydrogen bonding and other non-covalent interactions with biomolecules. These interactions influence the physical and chemical properties of the compound, making it effective in various applications .
類似化合物との比較
Similar Compounds: Similar compounds to D-Gluconamide, N-(2-hydroxyethyl)- include N-alkyl-N-(2-hydroxyethyl)gluconamides and N-alkyl-N-(2-hydroxyethyl)glucoheptonamides. These compounds share similar structural features and physical properties .
Uniqueness: D-Gluconamide, N-(2-hydroxyethyl)- is unique due to its specific combination of gluconic acid and ethanolamine, which imparts distinct physical and chemical properties. Its ability to form stable hydrogen bonds and its surfactant properties make it particularly useful in various applications .
特性
CAS番号 |
5438-31-3 |
|---|---|
分子式 |
C8H17NO7 |
分子量 |
239.22 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C8H17NO7/c10-2-1-9-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,10-15H,1-3H2,(H,9,16)/t4-,5-,6+,7-/m1/s1 |
InChIキー |
DTMUKVUZNZJFNO-MVIOUDGNSA-N |
異性体SMILES |
C(CO)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
C(CO)NC(=O)C(C(C(C(CO)O)O)O)O |
物理的記述 |
White, crystalline powder; Cooked brown and roasted aroma |
溶解性 |
Very soluble in water; insoluble in pentane Slightly soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


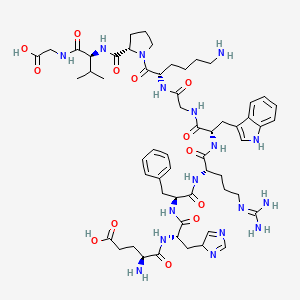
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
